molecular formula C14H10Cl2O2 B6407200 4-(2,3-Dichlorophenyl)-3-methylbenzoic acid, 95% CAS No. 1262007-01-1

4-(2,3-Dichlorophenyl)-3-methylbenzoic acid, 95%

Cat. No. B6407200
CAS RN: 1262007-01-1
M. Wt: 281.1 g/mol
InChI Key: WRSXVFQYHBIVRI-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-3-methylbenzoic acid, 95% (hereafter referred to as DCPMA) is a chemical compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. DCPMA is a widely used compound due to its versatile properties, which makes it useful for a variety of laboratory experiments.

Scientific Research Applications

DCPMA is used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It is used as a substrate for the enzyme cytochrome P450 2C9, which is involved in drug metabolism. DCPMA is also used to study the effects of xenobiotics on the environment, as well as to study the effects of endocrine disrupting chemicals on the endocrine system. Additionally, DCPMA is used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of DCPMA is not fully understood. However, it is known that it is an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs. Additionally, DCPMA is known to inhibit the activity of other enzymes, such as cytochrome P450 2A6 and cytochrome P450 2C19. These enzymes are involved in the metabolism of drugs and the breakdown of xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPMA are not fully understood. However, it is known that it has an inhibitory effect on the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs. Additionally, DCPMA has been found to have an inhibitory effect on other enzymes, such as cytochrome P450 2A6 and cytochrome P450 2C19. These enzymes are involved in the metabolism of drugs and the breakdown of xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using DCPMA in laboratory experiments include its low cost, its availability, and its stability. Additionally, DCPMA is relatively safe to handle and has a low toxicity. However, there are some limitations to using DCPMA in laboratory experiments. For example, it is not soluble in water and can be difficult to dissolve in organic solvents. Additionally, DCPMA can be degraded by light and air, making it unsuitable for experiments requiring a long storage time.

Future Directions

The future directions for DCPMA are numerous. One potential direction is to explore its use in the development of new drugs and therapies. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential use in environmental studies and the study of endocrine disrupting chemicals. Finally, further research could be conducted to explore its potential use in the development of new diagnostics and drug delivery systems.

Synthesis Methods

The synthesis of DCPMA can be achieved through a three-step process. The first step involves the reaction of 2,3-dichlorophenol with methylmagnesium bromide in the presence of a base. This reaction produces 2,3-dichloro-3-methylphenol, which is then reacted with benzoic acid in the presence of a catalyst to form 4-(2,3-dichlorophenyl)-3-methylbenzoic acid. The final step is the purification of the product, which is achieved by recrystallization.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-7-9(14(17)18)5-6-10(8)11-3-2-4-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSXVFQYHBIVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691178
Record name 2',3'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262007-01-1
Record name 2',3'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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